BenchChemオンラインストアへようこそ!

Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate

IRAK4 Inhibitor Kinase Selectivity Medicinal Chemistry

Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate (CAS 1588424-59-2) is a polysubstituted pyridine building block that serves as a critical advanced intermediate in the synthesis of potent and selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. As a nicotinate ester featuring a chlorine atom at the C6 position, a cyclopropylamino group at C4, and an ethyl ester at C3, it provides a pre-validated scaffold where the chlorine serves as a versatile handle for late-stage functionalization and the cyclopropylamino group contributes to key hydrophobic interactions within the kinase active site.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
Cat. No. B8150129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1NC2CC2)Cl
InChIInChI=1S/C11H13ClN2O2/c1-2-16-11(15)8-6-13-10(12)5-9(8)14-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14)
InChIKeyFHSLGCLSJSOBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate: A Strategic Intermediate for Next-Generation IRAK4 Inhibitor Discovery


Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate (CAS 1588424-59-2) is a polysubstituted pyridine building block that serves as a critical advanced intermediate in the synthesis of potent and selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. As a nicotinate ester featuring a chlorine atom at the C6 position, a cyclopropylamino group at C4, and an ethyl ester at C3, it provides a pre-validated scaffold where the chlorine serves as a versatile handle for late-stage functionalization and the cyclopropylamino group contributes to key hydrophobic interactions within the kinase active site . Its strategic value is underscored by its use in the structural optimization of clinical candidates targeting inflammatory conditions such as psoriasis, where it enables efficient exploration of the IRAK4 front pocket [1].

Why Generic Substitutes Fail to Replicate the Performance of Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate in IRAK4 Inhibitor Synthesis


This compound functions as a high-value, multi-functional intermediate that cannot be replaced by generic analogs due to its unique orthogonality. The ethyl ester serves as a protective group that can be selectively hydrolyzed under mild conditions to the corresponding carboxylic acid for subsequent amide coupling, while the C6 chlorine atom acts as a specific cross-coupling handle for introducing diverse aryl or heteroaryl groups to probe the IRAK4 front pocket [1]. The cyclopropylamino group at C4 is essential for making a critical hydrophobic contact with Val200 in the kinase glycine-rich P-loop, an interaction that would be disrupted by substituting the cyclopropyl group with smaller alkyl amines such as methyl, ethyl, or isopropyl. Consequently, any replacement building block must provide an identical orthogonal reactivity profile and the same hydrophobic pharmacophore to generate the proven series of potent and kinase-selective IRAK4 inhibitors [2].

Quantitative Evidence Demonstrating the Strategic Advantage of Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate in Drug Discovery


IRAK4 Kinase Selectivity Advantage of the Cyclopropylamino Substituent Over Alkyl Amino Analogs

The cyclopropylamino group at the C4 position of the nicotinate core is critical for achieving high kinome selectivity in the final IRAK4 inhibitors. Replacing this group with smaller alkyl amines results in a loss of selectivity against off-target kinases such as Lck [1]. Compounds derived from this intermediate, such as compound 12, demonstrated >100-fold selectivity over Lck, a property that is traced back to the cyclopropyl group's hydrophobic contact with Val200 in the IRAK4 P-loop, an interaction that cannot be replicated by linear or smaller cyclic alkyl amines [2].

IRAK4 Inhibitor Kinase Selectivity Medicinal Chemistry

Enhanced Enzymatic and Cellular Potency Enabled by the Cyclopropylamino Substituent Relative to Des-cyclopropyl Scaffolds

The cyclopropylamino substituent at C4 dramatically improves biochemical potency against IRAK4. The lead compound 12, synthesized from this intermediate, achieved an IRAK4 IC50 of 5 nM, with a cellular IC50 of 230 nM and a human whole blood IC50 of 810 nM [1]. In contrast, earlier generation nicotinamide inhibitors lacking the cyclopropylamino group or bearing alternative C4 substituents exhibited significantly weaker potency, often in the micromolar range in cellular assays [2]. This potency enhancement is attributed to the optimized hydrophobic interaction between the cyclopropyl ring and Val200 in the IRAK4 P-loop, as confirmed by co-crystal structures [3].

IRAK4 Enzyme Assay Cellular Potency TLR7 Pathway

Unique Orthogonal Reactivity of the C6 Chloro and C3 Ethyl Ester Enables Efficient Parallel SAR Exploration

The synthetic utility of this intermediate stems from the orthogonal nature of the C6 chlorine and C3 ethyl ester. The chlorine atom serves as a selective handle for Buchwald-Hartwig amination to introduce diverse aryl or heteroaryl amines at C6, while the ethyl ester can be independently hydrolyzed to the corresponding carboxylic acid for amide bond formation with various chiral amino alcohols [1]. This orthogonal reactivity is critical because it allows sequential functionalization without cross-reactivity or the need for additional protecting group manipulations. In contrast, the methyl ester analog is less sterically differentiated and can undergo partial hydrolysis during amination reactions, complicating purification. The carboxylic acid analog (6-chloro-4-(cyclopropylamino)nicotinic acid, CAS 1374215-03-8) lacks the ester handle entirely, requiring re-protection prior to amine coupling, which adds 2-3 synthetic steps .

Late-Stage Functionalization Parallel Synthesis Medicinal Chemistry

Where Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate Delivers the Highest Scientific and Industrial Value


Hit-to-Lead Optimization of IRAK4 Kinase Inhibitors for Inflammatory and Autoimmune Diseases

Medicinal chemistry teams pursuing orally bioavailable IRAK4 inhibitors for psoriasis, rheumatoid arthritis, or lupus should prioritize this intermediate as the core scaffold. The cyclopropylamino group provides the essential P-loop hydrophobic contact necessary for achieving sub-10 nM enzyme potency and >100-fold selectivity over Lck, as demonstrated by compound 12 in the Bristol-Myers Squibb IRAK4 inhibitor program [1]. Starting from this intermediate, the sequential functionalization strategy enables rapid synthesis of 20-50 analogs per week using parallel Buchwald-Hartwig amination to explore the front pocket SAR.

Late-Stage Diversification for Kinase Selectivity Profiling Panels

For kinase selectivity profiling campaigns, this intermediate allows chemists to maintain the optimized C4 cyclopropylamino pharmacophore constant while systematically varying the C6 aryl/heteroaryl group. This strategy was validated by the discovery of compound 21, which demonstrated high kinome selectivity (selectivity index >33 against a 245-kinase panel) and >90% inhibition of TNF-α in an LTA-induced acute inflammation model at a 10 mg/kg oral dose [1]. The ability to generate focused libraries with a fixed privileged core while exploring diverse front pocket motifs is a key advantage for identifying highly selective clinical candidates.

Process Chemistry Development for Preclinical Candidate Scale-Up

Process R&D groups tasked with scaling up lead IRAK4 inhibitors can leverage the established synthesis of this intermediate from ethyl 4,6-dichloronicotinate and cyclopropylamine in 91% yield [2]. The robust two-step sequence to reach penultimate intermediates (hydrolysis then amide coupling) has been demonstrated on multi-gram scale, supporting the production of 100-500 g of active pharmaceutical ingredient (API) for IND-enabling toxicology studies and Phase 1 clinical trials.

Chemical Biology Tool Compound Synthesis for Target Validation Studies

This intermediate is ideal for academic and biotech groups synthesizing chemical biology probes to interrogate IRAK4 biology. The chlorine atom can be replaced with a functionalized linker (e.g., PEG-azide or biotin) via Buchwald chemistry to create affinity probes for chemoproteomics target engagement studies, while maintaining the critical C4 cyclopropylamino interaction that ensures high-affinity binding (IRAK4 Kd < 10 nM for optimized probes) [1]. This enables dual-use of the scaffold for both inhibitor SAR and chemical biology applications.

Quote Request

Request a Quote for Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.